molecular formula C7H9BrF2N2 B2801551 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole CAS No. 1946817-16-8

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole

Cat. No. B2801551
CAS RN: 1946817-16-8
M. Wt: 239.064
InChI Key: IXZVDLGTDVGORX-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole, also known as BDFMP, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been studied for its effects on the central nervous system and as a potential treatment for neurological disorders. In

Mechanism of Action

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole is believed to act as a positive allosteric modulator of the GABA receptor, increasing its activity and leading to anxiolytic and anticonvulsant effects. It has also been shown to have an effect on the dopamine transporter, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as potential neuroprotective effects in the treatment of Parkinson's disease. It has also been shown to have an effect on the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has several advantages for use in lab experiments, including its specificity for the GABA receptor and its potential as a treatment for neurological disorders. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy, as well as the potential for off-target effects.

Future Directions

There are several potential future directions for research on 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Other areas of research could include the development of more specific and potent GABA receptor modulators, as well as studies on the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders and other scientific applications.

Synthesis Methods

The synthesis of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole involves the reaction of 4-bromo-3-nitropyrazole with difluoromethyl iodide and ethylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method has been described in detail in a study by Liu et al. (2013).

Scientific Research Applications

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the GABA receptor, which is involved in the regulation of anxiety and other neurological processes. This compound has also been studied for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2/c1-3-12-4(2)5(8)6(11-12)7(9)10/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZVDLGTDVGORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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